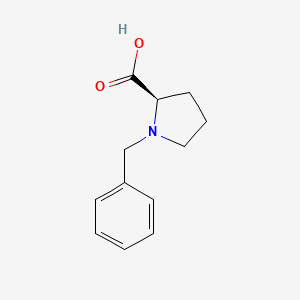

(R)-1-Benzylpyrrolidine-2-carboxylic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-1-benzylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNROFTAJEGCDCT-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56080-99-0 | |

| Record name | Benzyl-D-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056080990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZYL-D-PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7PKG3CZG3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-Benzylpyrrolidine-2-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

(R)-1-Benzylpyrrolidine-2-carboxylic acid is a synthetically derived, chiral amino acid, specifically a derivative of L-proline.[1][2][3] Its structure incorporates a pyrrolidine ring, a foundational element in numerous alkaloids and pharmacologically active compounds, with a benzyl group attached to the nitrogen atom.[4] This modification imparts unique steric and electronic properties, making it a valuable chiral building block and intermediate in the field of organic synthesis.[5] Its applications are most prominent in the development of pharmaceutical agents, where precise stereochemistry is critical for biological activity. Researchers in medicinal chemistry and drug development utilize this compound as a starting material for synthesizing complex molecules targeting a range of conditions, including viral infections, inflammation, and neurological disorders.[5] This guide provides a comprehensive overview of its chemical properties, analytical characterization, synthesis, and handling protocols for professionals in research and development.

Physicochemical and Structural Properties

This compound presents as a white to light yellow solid at room temperature.[1] The presence of both a carboxylic acid and a tertiary amine group defines its chemical behavior, allowing it to act as a zwitterion under certain pH conditions. The benzyl group enhances its lipophilicity compared to its parent amino acid, proline.

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | (2R)-1-benzylpyrrolidine-2-carboxylic acid | Inferred from structure |

| CAS Number | 56080-99-0 | [1] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1][2] |

| Molecular Weight | 205.25 g/mol | [1][2][6] |

| Appearance | White to light yellow solid | [1] |

| Solubility | Soluble in DMSO (up to 50 mg/mL with heating) | [1] |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [1][2] |

Synthesis and Reaction Pathways

The synthesis of this compound is typically achieved through the N-alkylation of (R)-proline. This reaction involves the direct attachment of a benzyl group to the secondary amine of the proline ring.

General Synthetic Protocol: N-Benzylation of (R)-Proline

A common and straightforward approach involves the reductive amination or direct alkylation of (R)-proline with a benzyl halide (e.g., benzyl bromide) in the presence of a suitable base. The base is crucial for deprotonating the secondary amine, thereby activating it for nucleophilic attack on the benzylating agent.

Step-by-Step Methodology:

-

Dissolution: (R)-proline is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Basification: A non-nucleophilic base, such as potassium carbonate or sodium hydride, is added to the solution to deprotonate the proline's amine. The reaction is typically stirred at room temperature until deprotonation is complete.

-

Alkylation: Benzyl bromide or benzyl chloride is added dropwise to the reaction mixture. The temperature may be controlled to manage the exothermic nature of the reaction.

-

Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Work-up and Isolation: Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified, typically by recrystallization or column chromatography, to yield pure this compound.

The use of protecting groups for the carboxylic acid moiety, such as conversion to a tert-butyl or benzyl ester, can also be employed to prevent side reactions, followed by a deprotection step.[7][8]

Visualization: Synthetic Workflow

The following diagram illustrates the general synthetic pathway from (R)-proline.

Caption: General Synthesis of this compound.

Spectroscopic and Analytical Characterization

Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. The expected spectral features are outlined below based on the compound's structure and general principles of spectroscopy for carboxylic acids.[9][10]

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Range |

| ¹H NMR | Carboxylic Acid (-COOH) | 10-12 ppm (broad singlet)[10] |

| Aromatic Protons (C₆H₅-) | 7.2-7.4 ppm (multiplet) | |

| Benzyl Methylene (-CH₂-Ph) | ~3.5-4.5 ppm (pair of doublets, diastereotopic) | |

| Pyrrolidine α-Proton (-CH-) | ~3.0-3.5 ppm (multiplet) | |

| Pyrrolidine Protons (-CH₂-) | 1.8-2.5 ppm (multiplets) | |

| ¹³C NMR | Carbonyl Carbon (-COOH) | 160-180 ppm[10][11] |

| Aromatic Carbons | 125-140 ppm | |

| Benzyl Methylene Carbon (-CH₂-) | ~55-65 ppm | |

| Pyrrolidine α-Carbon (-CH-) | ~60-70 ppm | |

| Pyrrolidine Carbons (-CH₂-) | 20-40 ppm | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad)[10] |

| C-H Stretch (Aromatic/Aliphatic) | 2850-3100 cm⁻¹ | |

| C=O Stretch (Carboxylic Acid) | 1700-1730 cm⁻¹ (strong)[9] | |

| C-O Stretch | 1210-1320 cm⁻¹[9] |

Expert Insights:

-

¹H NMR: The proton of the carboxylic acid is expected to be highly deshielded, appearing far downfield, and its signal often disappears upon a D₂O shake, confirming its identity.[10] The two protons of the benzyl methylene group are diastereotopic due to the adjacent chiral center and should appear as two distinct signals, likely a pair of doublets (an AB quartet).

-

IR Spectroscopy: The most telling feature is the extremely broad O-H absorption band resulting from strong intermolecular hydrogen bonding between carboxylic acid dimers.[10] This band often overlaps with the C-H stretching signals. This, combined with the strong carbonyl (C=O) absorption, is highly characteristic of a carboxylic acid.[9]

Reactivity and Key Applications

The molecule's reactivity is dominated by its two primary functional groups: the tertiary amine and the carboxylic acid.

-

Carboxylic Acid Reactions: The carboxyl group can readily undergo standard transformations such as esterification (reaction with alcohols under acidic conditions), amide bond formation (coupling with amines using reagents like DCC or EDC), and reduction to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

-

Tertiary Amine Reactivity: The pyrrolidine nitrogen is a tertiary amine, which is basic and can be protonated to form ammonium salts. It can also be oxidized or participate in other reactions characteristic of tertiary amines.

Its primary application is as a chiral scaffold in asymmetric synthesis. The fixed (R)-stereochemistry at the C2 position is transferred to subsequent products, making it a crucial intermediate for enantiomerically pure pharmaceuticals.

Visualization: Core Reaction Pathways

Caption: Key reactions of this compound.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. Based on available safety data, the compound is classified as an irritant.

-

GHS Hazard Classification:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[12][13] A lab coat is mandatory.

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust or fumes.[12][14]

-

Hygiene: Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the laboratory.[13]

-

Spill Response: In case of a spill, prevent further leakage if safe to do so.[12] Absorb with inert material and place into a suitable container for disposal.[12][15]

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][15] Recommended long-term storage for the solid powder is at -20°C.[1][2]

-

Incompatibilities: Keep away from strong oxidizing agents and sources of ignition.[12]

Conclusion

This compound is a cornerstone chiral building block for modern organic and medicinal chemistry. Its well-defined stereochemistry, coupled with the versatile reactivity of its carboxylic acid and tertiary amine functionalities, provides a reliable platform for the synthesis of complex, high-value molecules. A thorough understanding of its physicochemical properties, spectroscopic signatures, and handling requirements is paramount for its effective and safe utilization in a research and development setting.

References

- AK Scientific, Inc. (n.d.). 1-Benzylpyrrolidine-2,5-dicarboxylic acid hydrochloride Safety Data Sheet.

- MedChemExpress. (n.d.). This compound.

- Sigma-Aldrich. (2025). Pyrrolidine Safety Data Sheet.

- Thermo Fisher Scientific. (n.d.). 1H-Indole-2-carboxylic acid Safety Data Sheet.

- Angene Chemical. (2024). (S)-1-Benzyl-pyrrolidine-3-carboxylic acid Safety Data Sheet.

- MySkinRecipes. (n.d.). This compound.

- AdooQ Bioscience. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). (R)-2-benzylpyrrolidine-2-carboxylic acid. PubChem Compound Database.

- ChemBK. (2024). 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid.

- GlpBio. (n.d.). This compound.

- Combi-Blocks, Inc. (2023). 4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride Safety Data Sheet.

- BOC Sciences. (n.d.). (R)-1-BENZYL-PYRROLIDINE-2-CARBOXYLIC ACID AMIDE.

- Chemenu. (n.d.). (R)-2-Benzylpyrrolidine-2-carboxylic acid.

- Sigma-Aldrich. (n.d.). 1-BENZYL-PYRROLIDINE-2-CARBOXYLIC ACID.

- Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from Oregon State University, Department of Chemistry website.

- Google Patents. (n.d.). US20160145208A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

- LibreTexts Chemistry. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. This compound|Cas# 56080-99-0 [glpbio.cn]

- 4. cas 86116-84-9|| where to buy (R)-2-Benzylpyrrolidine-2-carboxylic acid [chemenu.com]

- 5. This compound [myskinrecipes.com]

- 6. (R)-2-benzylpyrrolidine-2-carboxylic acid | C12H15NO2 | CID 2761822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 8. US20160145208A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

- 14. angenechemical.com [angenechemical.com]

- 15. combi-blocks.com [combi-blocks.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of (R)-1-Benzylpyrrolidine-2-carboxylic Acid

Introduction

(R)-1-Benzylpyrrolidine-2-carboxylic acid, a chiral derivative of the amino acid proline, serves as a pivotal building block in medicinal chemistry and pharmaceutical development.[1][2] Its rigid pyrrolidine scaffold, combined with the stereospecificity imparted by the (R)-configuration at the C-2 position, makes it a valuable precursor in asymmetric synthesis.[2] This compound is frequently utilized in the construction of complex bioactive molecules, including protease inhibitors and various enzyme modulators, where precise three-dimensional architecture is paramount for therapeutic efficacy.[2]

This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound for researchers, scientists, and drug development professionals. Moving beyond a simple datasheet, this document elucidates the causality behind its properties, furnishes detailed protocols for their experimental determination, and situates the compound within the broader context of pharmaceutical research.

Section 1: Molecular Identity and Structure

The foundational attributes of this compound stem from its unique molecular architecture. It features a saturated five-membered pyrrolidine ring, a carboxylic acid functional group at the C-2 position, and a benzyl group attached to the ring's nitrogen atom. This N-benzylation neutralizes the secondary amine, significantly influencing the molecule's polarity, solubility, and acid-base characteristics compared to its parent amino acid, proline.

Chemical Structure:

(Structure of this compound)

Table 1: Compound Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | (2R)-1-Benzylpyrrolidine-2-carboxylic acid | [1] |

| CAS Number | 56080-99-0 | [1][3][4][5] |

| Molecular Formula | C₁₂H₁₅NO₂ | [3][6][7] |

| Molecular Weight | 205.25 g/mol | [3][6][7][8] |

| Common Synonyms | 1-Benzyl-D-proline, R-N-Benzyl-proline | [1][4] |

Section 2: Core Physicochemical Properties

The utility of any chemical entity in a research or development setting is dictated by its physical and chemical properties. These characteristics govern everything from storage and handling to reaction kinetics and bioavailability.

Table 2: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to light yellow solid powder | [3][6] |

| Melting Point | 174-175°C | [1] |

| Solubility | Soluble in DMSO: 50 mg/mL (with heating) | [3][6] |

| Specific Optical Rotation ([α]D²⁵) | +28.4° (c = 1, EtOH) | [1] |

| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years) | [3][6] |

Solubility Profile

The solubility of a compound is a critical parameter for its application in synthesis, purification, and biological assays. This compound is a solid that exhibits good solubility in dimethyl sulfoxide (DMSO), reaching up to 50 mg/mL with the aid of warming and sonication.[3][6] This makes DMSO an excellent solvent for preparing high-concentration stock solutions for screening and in vitro studies.

The choice of solvent is not merely about dissolution; it's about ensuring the compound's stability and compatibility with downstream applications. DMSO is a strong, polar aprotic solvent, ideal for dissolving a wide range of compounds. However, researchers must be aware that hygroscopic DMSO can impact solubility, and high concentrations of DMSO can be cytotoxic in cell-based assays.[3] Therefore, protocols often involve creating a concentrated DMSO stock, which is then diluted into an aqueous buffer or cell culture medium.

This protocol describes the preparation of a concentrated stock solution, a common first step in a drug discovery workflow.

-

Preparation: Weigh 50 mg of this compound powder into a sterile, appropriate-sized vial.

-

Dissolution: Add 1 mL of newly opened, high-purity DMSO to the vial.[3]

-

Solubilization: Cap the vial securely and vortex briefly. To aid dissolution, warm the vial to 60°C and use an ultrasonic bath until all solid material has dissolved, resulting in a clear solution.[3]

-

Storage: Once fully dissolved and cooled to room temperature, aliquot the stock solution into smaller volumes to prevent degradation from repeated freeze-thaw cycles.

-

Long-Term Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month for optimal stability.[3][6]

Acid-Base Properties (pKa)

As a carboxylic acid derivative, the molecule's ionization state is pH-dependent. The pKa, or acid dissociation constant, defines the pH at which the carboxylic acid group is 50% protonated and 50% deprotonated. This value is crucial for understanding its behavior in physiological environments, designing purification strategies (e.g., extraction), and predicting its interaction with biological targets.

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.1 M) in deionized water.

-

pH Meter Standardization: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Titration Setup: Place a known volume of the compound solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

-

Titration: Add a standardized solution of 0.1 M NaOH in small, precise increments (e.g., 0.2 mL) from a burette.

-

Data Recording: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Section 4: Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the chemical identity and structural integrity of a molecule. For this compound, NMR and IR spectroscopy provide a unique fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific, fully assigned spectrum for this compound is not provided in the search results, the expected signals can be predicted based on its structure and general principles of NMR. [1]

-

¹H NMR:

-

Aromatic Protons (7.2-7.4 ppm): A multiplet in this region corresponding to the five protons of the phenyl ring on the benzyl group. [1] * Benzyl CH₂ (4.0-4.4 ppm): The two protons on the methylene bridge between the nitrogen and the phenyl ring would likely appear as a doublet of doublets due to diastereotopicity. [1] * Pyrrolidine Ring Protons (1.8-3.8 ppm): A series of complex multiplets corresponding to the seven protons on the pyrrolidine ring. The proton at the C-2 position (α-carbon) would be distinct. [1] * Carboxylic Acid Proton (typically >10 ppm): A broad singlet far downfield, characteristic of a carboxylic acid proton. Its chemical shift can be variable and concentration-dependent. [9]

-

-

¹³C NMR:

-

Carbonyl Carbon (~170-180 ppm): A signal in the downfield region characteristic of a carboxylic acid carbonyl carbon. [9] * Aromatic Carbons (~125-140 ppm): Several signals corresponding to the carbons of the phenyl ring.

-

Pyrrolidine & Benzyl Carbons (~20-70 ppm): Signals corresponding to the sp³-hybridized carbons of the pyrrolidine ring and the benzylic CH₂ group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

-

O-H Stretch (2500-3300 cm⁻¹): A very broad and strong absorption band in this region is the hallmark of the O-H bond in a hydrogen-bonded carboxylic acid dimer. [9]* C=O Stretch (~1710 cm⁻¹): A sharp, strong absorption band characteristic of the carbonyl group in a saturated carboxylic acid. [9]* C-H Stretches (2850-3000 cm⁻¹): Absorptions corresponding to the sp³ C-H bonds of the pyrrolidine and benzyl groups.

-

Aromatic C=C Bends (~1600, ~1450 cm⁻¹): Bands characteristic of the phenyl ring.

Section 5: Context in Research and Development

Understanding the physicochemical properties of this compound is not an academic exercise; it directly informs its practical application.

Role as a Chiral Building Block

This compound's primary value lies in its role as a chiral synthon. The defined stereocenter at C-2 is carried through multi-step synthetic sequences to produce enantiomerically pure final drug candidates. The benzyl group serves as a stable protecting group for the nitrogen atom, preventing unwanted side reactions, while the carboxylic acid provides a reactive handle for peptide couplings or other functional group transformations.

Significance in Drug Discovery

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. [10]Its rigid, non-planar structure helps to position appended functional groups in a well-defined orientation in three-dimensional space, which can lead to high-affinity binding with protein targets. Molecules derived from this scaffold are explored for a wide range of therapeutic areas, including as enzyme inhibitors and receptor antagonists. [2]

Conclusion

This compound is a well-characterized molecule whose value in scientific research is defined by a combination of its robust physicochemical properties and its stereochemical purity. Its defined melting point and specific optical rotation serve as reliable indicators of identity and quality. Its solubility profile allows for straightforward handling and preparation for both synthetic and biological applications. A thorough understanding of these characteristics, from its acid-base behavior to its spectroscopic fingerprint, is essential for any researcher leveraging this versatile chiral building block to advance the frontiers of drug discovery and development.

References

- ChemBK. 1-Benzyl-D-proline. [Link]

- MedChemExpress Japan. This compound. [Link]

- AdooQ Bioscience. This compound. [Link]

- PubChem. (R)

- PubChem. N-(Carbobenzyloxy)-DL-proline. [Link]

- PubChem. (R)-2-benzylpyrrolidine-2-carboxylic acid. [Link]

- MySkinRecipes. (2S)-1-Benzylpyrrolidine-2-carboxylic acid. [Link]

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- LabSolutions. (2R)-1-benzylpyrrolidine-2-carboxylic acid. [Link]

- MDPI.

- MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

Sources

- 1. R-N-BENZYL-PROLINE | 56080-99-0 [chemicalbook.com]

- 2. (2S)-1-Benzylpyrrolidine-2-carboxylic acid [myskinrecipes.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. acrospharma.co.kr [acrospharma.co.kr]

- 5. chembk.com [chembk.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. adooq.com [adooq.com]

- 8. labsolu.ca [labsolu.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. cas 86116-84-9|| where to buy (R)-2-Benzylpyrrolidine-2-carboxylic acid [chemenu.com]

An In-Depth Technical Guide to the Structure Elucidation of (R)-1-Benzylpyrrolidine-2-carboxylic Acid

Introduction

(R)-1-Benzylpyrrolidine-2-carboxylic acid, a derivative of the amino acid proline, is a chiral molecule of significant interest in the fields of medicinal chemistry and drug development.[1][2][3] Its rigid pyrrolidine ring and the presence of a chiral center at the α-carbon make it a valuable building block in the synthesis of complex molecules with specific stereochemical requirements.[4][5] The benzyl group attached to the nitrogen atom further modulates its chemical properties and potential biological activity. Accurate and unambiguous determination of its three-dimensional structure is paramount for understanding its function and for its application in the rational design of novel therapeutics. This guide provides a comprehensive overview of the analytical techniques and methodologies employed in the complete structure elucidation of this compound, offering insights from an experienced perspective on experimental design and data interpretation.

I. Foundational Characterization: Confirming Connectivity and Molecular Formula

The initial step in the structural elucidation of any newly synthesized or isolated compound is the confirmation of its molecular formula and the connectivity of its atoms. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Principle & Rationale: HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition and, consequently, the molecular formula of the compound. For this compound (C12H15NO2), the expected exact mass provides a definitive confirmation of its elemental makeup.[6]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of methanol and water with a small amount of formic acid to promote protonation.

-

Instrument Setup: The ESI-TOF mass spectrometer is calibrated using a known standard to ensure high mass accuracy. The instrument is operated in positive ion mode to detect the protonated molecule, [M+H]+.

-

Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are accelerated into the time-of-flight analyzer, and their m/z values are recorded.

-

Data Analysis: The measured m/z of the most abundant ion is compared to the theoretical exact mass of the protonated molecule. For C12H15NO2, the theoretical monoisotopic mass is 205.1103 g/mol .[6][7] The HRMS data should confirm this value with an error of less than 5 ppm.

Data Presentation:

| Parameter | Value |

| Molecular Formula | C12H15NO2 |

| Theoretical Monoisotopic Mass | 205.1103 u |

| Expected [M+H]+ | 206.1179 u |

| Observed [M+H]+ | (Experimental Value) |

| Mass Accuracy (ppm) | (Calculated Value) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). This allows for the mapping of the carbon-hydrogen framework of the molecule, confirming the connectivity of the atoms.

1.2.1 ¹H NMR Spectroscopy

Expected Signals: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons of the pyrrolidine ring, including the α-proton and the diastereotopic protons of the methylene groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.[8][9]

1.2.2 ¹³C NMR Spectroscopy

Expected Signals: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. This includes the carbonyl carbon of the carboxylic acid, the aromatic carbons of the benzyl group, the benzylic methylene carbon, and the carbons of the pyrrolidine ring.[8]

Experimental Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). Tetramethylsilane (TMS) is typically used as an internal standard.

-

¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: A ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required.

-

2D NMR Acquisition (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information for assembling the molecular structure.

-

Data Presentation: Tabulated NMR Data

| ¹H Chemical Shift (ppm) | Multiplicity | Integration | Assignment | ¹³C Chemical Shift (ppm) |

| 10-12 | br s | 1H | COOH | 170-180 |

| 7.2-7.4 | m | 5H | Ar-H | 125-135 |

| 3.5-4.5 | m | 2H | N-CH₂-Ph | 55-65 |

| 3.0-3.5 | m | 1H | α-CH | 60-70 |

| 1.8-2.5 | m | 4H | Pyrrolidine CH₂ | 20-40 |

Note: The exact chemical shifts and multiplicities will depend on the solvent and experimental conditions.[10][11]

Visualization: NMR Workflow

Caption: Workflow for establishing molecular connectivity using NMR spectroscopy.

II. Stereochemical Determination: Elucidating the 3D Arrangement

With the molecular formula and connectivity established, the next critical step is to determine the absolute configuration of the chiral center at the α-carbon. This is essential for understanding the molecule's biological activity, as enantiomers often exhibit different pharmacological profiles.

Chiroptical Methods

Principle & Rationale: Chiroptical techniques, such as polarimetry and circular dichroism (CD) spectroscopy, measure the differential interaction of chiral molecules with polarized light. These methods provide information about the stereochemistry of the molecule.

2.1.1 Optical Rotation

Experimental Protocol: Polarimetry

-

Sample Preparation: A solution of the compound of known concentration is prepared in a suitable solvent.

-

Measurement: The solution is placed in a polarimeter cell, and the angle of rotation of plane-polarized light is measured at a specific wavelength (typically the sodium D-line, 589 nm).

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Data Interpretation: The sign of the specific rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory. While this does not directly provide the absolute configuration (R or S), it serves as a crucial identifying characteristic that can be compared to literature values for known enantiomers.

2.1.2 Circular Dichroism (CD) Spectroscopy

Principle & Rationale: CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule.[12][13][14] The resulting spectrum is highly sensitive to the three-dimensional structure of the molecule, including the absolute configuration of its stereocenters.[15][16]

Experimental Protocol: CD Spectroscopy

-

Sample Preparation: A dilute solution of the compound is prepared in a transparent solvent (e.g., methanol or water).

-

Data Acquisition: The CD spectrum is recorded over a range of wavelengths, typically in the UV region where the chromophores of the molecule absorb.

-

Data Analysis: The experimental CD spectrum is compared with theoretically calculated spectra for both the (R) and (S) enantiomers. A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration.

X-ray Crystallography

Principle & Rationale: Single-crystal X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule.[17][18] By diffracting X-rays off a single crystal of the compound, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of every atom in the molecule.[19]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: The most critical and often challenging step is to grow a single crystal of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[20]

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding the positions of the atoms in the unit cell. The absolute configuration can be determined using anomalous dispersion effects, often expressed by the Flack parameter, which should be close to zero for the correct enantiomer.[17]

Visualization: Structure Elucidation Funnel

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|Cas# 56080-99-0 [glpbio.cn]

- 3. adooq.com [adooq.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. N-Benzyl-L-proline | C12H15NO2 | CID 728719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-2-benzylpyrrolidine-2-carboxylic acid | C12H15NO2 | CID 2761822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]

- 11. N-BENZYL-L-PROLINE | 31795-93-4 [chemicalbook.com]

- 12. Vibrational circular dichroism spectra of unblocked proline oligomers [pubmed.ncbi.nlm.nih.gov]

- 13. Vibrational circular dichroism spectra of proline in water at different pH values - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

biological activity of (R)-1-Benzylpyrrolidine-2-carboxylic acid

An In-Depth Technical Guide to the Synthesis and Application of (R)-1-Benzylpyrrolidine-2-carboxylic Acid in Drug Discovery

Introduction

This compound is a chiral derivative of the amino acid proline.[1][2][3] The pyrrolidine ring system is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, earning it the status of a "privileged scaffold" in medicinal chemistry. Its rigid, five-membered ring structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal building block for designing molecules that interact with specific biological targets. While this compound itself is not noted for potent intrinsic biological activity, its true value lies in its role as a versatile chiral intermediate.[4] The presence of a defined stereocenter at the C-2 position makes it an invaluable tool in asymmetric synthesis, enabling the construction of enantiomerically pure drugs with improved potency and reduced off-target effects.[4]

This technical guide provides an in-depth exploration of this compound, focusing on its synthesis, stereochemical importance, and its application as a foundational scaffold for the development of diverse, biologically active molecules. We will delve into the synthetic strategies used to produce this chiral building block, provide detailed experimental protocols for its derivatization, and examine the structure-activity relationships of resulting compounds in therapeutic areas such as oncology and infectious disease.

Part 1: Physicochemical Properties and Stereochemical Significance

The precise three-dimensional structure of a drug molecule is critical to its biological function. The (R)-configuration of 1-Benzylpyrrolidine-2-carboxylic acid is fundamental to its utility, as biological systems are inherently chiral and often exhibit stereospecific interactions with small molecules. Using an enantiomerically pure starting material like the (R)-isomer ensures that the final drug product is also a single enantiomer, which is a key regulatory and safety requirement in modern drug development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₅NO₂ | [2][5] |

| Molecular Weight | 205.25 g/mol | [2][5] |

| CAS Number | 56080-99-0 | [2] |

| Appearance | White to off-white powder | N/A |

| Chirality | (R)-enantiomer | [1][2] |

The benzyl group on the nitrogen atom serves a dual purpose: it acts as a protecting group during certain synthetic transformations and its steric bulk can influence the conformation of the pyrrolidine ring, which can be exploited in downstream stereoselective reactions.

Part 2: Enantioselective Synthesis Strategies

The production of this compound in high enantiomeric purity is paramount. While various methods exist for the synthesis of pyrrolidine derivatives, strategies often involve either the use of a chiral starting material (such as L-proline) or the application of asymmetric catalysis to an achiral precursor.

A common conceptual approach involves the N-benzylation of a suitable proline derivative followed by modifications, or the cyclization of a linear precursor where the stereocenter is set using a chiral catalyst or auxiliary. The choice of synthetic route is dictated by factors such as cost, scalability, and the desired purity of the final product. A generalized workflow for producing such chiral pyrrolidines is illustrated below.

Caption: Generalized workflow for the enantioselective synthesis of chiral pyrrolidines.

Part 3: A Scaffold for Biologically Active Derivatives

The true biological significance of this compound is realized upon its incorporation into larger, more complex molecules. Its rigid pyrrolidine core serves as a scaffold to position key pharmacophoric elements in a precise spatial arrangement, facilitating high-affinity binding to biological targets. The carboxylic acid and the secondary amine (after potential de-benzylation) provide convenient handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Derivatives built upon the pyrrolidine scaffold have shown promise in a multitude of therapeutic areas:

-

Anticancer Agents: Certain 5-oxopyrrolidine derivatives have demonstrated potent anticancer activity against cell lines such as A549 (lung cancer).[6]

-

Antimicrobial Compounds: The pyrrolidine framework is central to novel antibiotics. For instance, pyrrolidine carboxamides have been developed as inhibitors of the enzyme Enoyl-Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis, the causative agent of tuberculosis.[7] Other derivatives have shown selective activity against multidrug-resistant Staphylococcus aureus strains.[6]

-

Enzyme Inhibitors: The constrained conformation of the pyrrolidine ring makes it an excellent starting point for designing inhibitors of enzymes, such as proteases, which often have well-defined and sterically demanding active sites.[4]

Caption: Role of the core scaffold in generating diverse bioactive derivatives.

Part 4: Experimental Protocols for Synthesis and Evaluation

To translate the potential of this building block into tangible results, robust and reproducible experimental methods are essential. The following protocols provide a self-validating framework for the synthesis and evaluation of derivatives.

Protocol 1: General Procedure for Amide Coupling

This protocol describes a standard method for coupling the carboxylic acid of the title compound to a primary or secondary amine, a cornerstone reaction for building more complex molecules. The use of HBTU as a coupling agent is common in peptide synthesis and medicinal chemistry.[7]

Objective: To synthesize a pyrrolidine carboxamide derivative.

Materials:

-

This compound

-

Target amine (e.g., aniline derivative)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), anhydrous

-

Ethyl acetate, brine, anhydrous sodium sulfate

-

Reaction vessel, magnetic stirrer, nitrogen atmosphere setup

Procedure:

-

Reactant Preparation: In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Amine Addition: Add the target amine (1.1 eq) to the solution.

-

Activation: Add HBTU (1.2 eq) and DIEA (2.5 eq) to the stirred solution at room temperature. The DIEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired amide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Enzyme Inhibition Assay (Representative)

This protocol outlines a representative method for evaluating the biological activity of a synthesized derivative, using the inhibition of the M. tuberculosis enzyme InhA as an example.[7]

Objective: To determine the IC₅₀ value of a test compound against InhA.

Materials:

-

Recombinant InhA enzyme

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

DD-CoA (2-trans-dodecenoyl-CoA) substrate

-

Test compound (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

96-well microplate, spectrophotometer

Procedure:

-

Assay Preparation: To the wells of a 96-well plate, add the assay buffer.

-

Compound Addition: Add varying concentrations of the test compound (e.g., from a serial dilution in DMSO). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Enzyme & Cofactor Incubation: Add NADH to a final concentration of 200 µM. Add the InhA enzyme and incubate for 15 minutes at room temperature to allow for compound binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, DD-CoA.

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm (corresponding to the oxidation of NADH) over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocity for each concentration. Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Caption: Workflow for in vitro evaluation of synthesized derivatives.

Conclusion

This compound stands out not for its own pharmacological profile, but as a cornerstone of asymmetric synthesis in modern drug discovery. Its defined stereochemistry and rigid scaffold provide an exceptional platform for constructing novel, enantiomerically pure therapeutic agents. The ability to readily derivatize this building block has led to the discovery of compounds with significant potential in treating cancer and infectious diseases.[4][6][7] As the demand for structurally complex and stereochemically precise drug candidates continues to grow, the importance of foundational chiral intermediates like this compound will only increase, solidifying its role as a critical tool for medicinal chemists.

References

- MySkinRecipes. (n.d.). (2S)-1-Benzylpyrrolidine-2-carboxylic acid. MySkinRecipes.

- GlpBio. (n.d.). This compound. GlpBio.

- Google Patents. (2016). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents.

- Al-Wahaibi, L. H., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.

- PubChem. (n.d.). (R)-2-benzylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information.

- He, X., et al. (2011). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. reactivi.ro [reactivi.ro]

- 3. This compound|Cas# 56080-99-0 [glpbio.cn]

- 4. (2S)-1-Benzylpyrrolidine-2-carboxylic acid [myskinrecipes.com]

- 5. (R)-2-benzylpyrrolidine-2-carboxylic acid | C12H15NO2 | CID 2761822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of (R)-1-Benzylpyrrolidine-2-carboxylic acid

Abstract: (R)-1-Benzylpyrrolidine-2-carboxylic acid is a synthetic amino acid derivative belonging to the class of proline analogues. While its specific mechanism of action is not yet fully elucidated in publicly available literature, its structural similarity to a range of pharmacologically active compounds suggests several potential biological targets and therapeutic applications. This guide provides a comprehensive overview of the plausible mechanisms of action for this compound by examining the established activities of structurally related N-benzylpyrrolidine and pyrrolidine-2-carboxylic acid derivatives. Furthermore, this document outlines detailed experimental workflows for researchers to systematically investigate its molecular targets and biological functions. The intended audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the exploration of novel therapeutic agents.

Introduction: The Enigmatic Potential of a Proline Analogue

This compound is a chiral molecule featuring a pyrrolidine ring, a foundational structure in the amino acid proline. Proline and its analogues are of significant interest in medicinal chemistry due to the unique conformational constraints they impart on peptides and proteins.[1][2][3][4] The pyrrolidine scaffold is a common motif in a multitude of biologically active compounds, contributing to their three-dimensional structure and interaction with biological targets.[5]

Currently, this compound is primarily available as a research chemical, and a detailed characterization of its specific mechanism of action is pending.[6][7][8] However, the presence of the N-benzyl group and the carboxylic acid moiety on the pyrrolidine ring provides valuable clues to its potential pharmacological activities. This guide will delve into these possibilities by drawing parallels with well-characterized structural analogues.

The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery

The five-membered pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in compounds active against a range of biological targets.[5] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is crucial for specific interactions with enzyme active sites and receptors.[5] The pyrrolidine core is present in numerous natural alkaloids and synthetic drugs, demonstrating a wide array of biological activities, including but not limited to, antiviral, antibacterial, anticancer, and anti-inflammatory properties.[2]

Plausible Mechanisms of Action Based on Structural Homology

Based on the extensive research into N-benzylpyrrolidine and pyrrolidine-2-carboxylic acid derivatives, we can hypothesize several potential mechanisms of action for this compound.

Neurodegenerative Diseases: Targeting Key Enzymes in Alzheimer's Disease

A significant body of research has focused on N-benzylpyrrolidine derivatives as potential therapeutic agents for Alzheimer's disease.[9][10][11][12][13] The primary mechanism of action for these compounds is the inhibition of key enzymes involved in the pathophysiology of the disease, namely acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1).[9][10]

-

Cholinesterase Inhibition: AChE and BChE are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting these enzymes increases acetylcholine levels in the brain, which is a therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.[9][13]

-

BACE-1 Inhibition: BACE-1 is an enzyme that plays a crucial role in the production of amyloid-β peptides, which aggregate to form the characteristic plaques found in the brains of Alzheimer's patients.[9][10]

Given its N-benzylpyrrolidine core, it is plausible that this compound could exhibit inhibitory activity against one or more of these enzymes.

| Compound Class | Target Enzymes | Therapeutic Area | Reference |

| N-benzylpyrrolidine derivatives | AChE, BChE, BACE-1 | Alzheimer's Disease | [9][10] |

| Benzylated Pyrrolidin-2-one derivs. | Acetylcholinesterase | Alzheimer's Disease | [11] |

| Chiral N-benzylpyrrolidines | AChE, BChE | Neurodegenerative Diseases | [12] |

Broad-Spectrum Enzyme Inhibition

The pyrrolidine-2-carboxylic acid moiety is also a key structural feature in various enzyme inhibitors.

-

Antidiabetic Agents: Pyrrolidine derivatives have been synthesized and evaluated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. Inhibition of these enzymes can help regulate blood glucose levels, making them potential candidates for the treatment of type 2 diabetes.[14]

-

Antitubercular Agents: Pyrrolidine carboxamides have been identified as inhibitors of enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in the bacterial fatty acid synthesis pathway.[15]

Therefore, this compound could potentially act as an inhibitor for a range of other enzymes, and its specific targets would need to be determined experimentally.

Recommended Experimental Workflows for Mechanism of Action Elucidation

For researchers aiming to uncover the specific mechanism of action of this compound, a systematic approach involving target identification followed by validation and functional characterization is recommended.

Target Identification

The initial step is to identify the cellular components that directly interact with the compound. This can be achieved through both affinity-based and label-free methods.[16][17][18][19][20]

4.1.1. Affinity-Based Pull-Down

This method involves chemically modifying the compound to incorporate a tag (e.g., biotin) that allows for its capture, along with any interacting proteins, from a cell lysate.[16][18]

Protocol: Biotinylation and Affinity Purification

-

Synthesis of Biotinylated Probe: Synthesize an analogue of this compound with a biotin tag, preferably attached via a linker arm to the carboxylic acid or the benzyl group, to minimize steric hindrance.

-

Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.

-

Incubation: Incubate the biotinylated probe with the cell lysate to allow for binding to target proteins.

-

Capture: Use streptavidin-coated beads to capture the biotinylated probe and its interacting proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Analysis: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Caption: Workflow for affinity-based target identification.

4.1.2. Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that exploits the principle that a small molecule binding to its target protein can increase the protein's stability and resistance to proteolysis.[16]

Protocol: DARTS Assay

-

Cell Lysate Preparation: Prepare a protein lysate.

-

Incubation: Incubate aliquots of the lysate with varying concentrations of this compound.

-

Protease Treatment: Treat the samples with a protease (e.g., pronase).

-

Analysis: Analyze the protein profiles of the treated samples using SDS-PAGE or mass spectrometry. Proteins that show increased resistance to proteolysis in the presence of the compound are potential targets.

Caption: Workflow for the DARTS label-free target identification method.

Enzyme Inhibition Assays

Once potential enzyme targets are identified, their inhibition by this compound should be validated and characterized using in vitro enzyme assays.[21][22]

Protocol: General Enzyme Inhibition Assay

-

Reagents and Buffers: Prepare an appropriate buffer system for the enzyme of interest. The substrate and the test compound should be dissolved in a suitable solvent (e.g., DMSO).

-

Enzyme and Substrate Concentrations: Determine the optimal concentrations of the enzyme and substrate to be used in the assay. This is typically done by running initial kinetic experiments.

-

Assay Procedure: a. To a microplate well, add the buffer, the enzyme, and varying concentrations of this compound. b. Incubate for a predetermined period to allow for inhibitor binding. c. Initiate the reaction by adding the substrate. d. Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: a. Calculate the initial reaction rates for each inhibitor concentration. b. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). c. To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the reaction rates at different substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.[23]

Cell-Based Functional Assays

Following the identification and validation of a molecular target, the effect of this compound on cellular processes should be investigated using relevant cell-based assays. For example, if the compound is found to inhibit AChE, its ability to protect neuronal cells from excitotoxicity or to modulate synaptic plasticity could be assessed.

Conclusion

While the specific mechanism of action of this compound remains to be definitively established, its structural features strongly suggest its potential as a bioactive molecule, likely acting as an enzyme inhibitor. The most promising avenues for investigation, based on the activities of its structural analogues, lie in the areas of neurodegenerative diseases and metabolic disorders. The experimental workflows outlined in this guide provide a robust framework for researchers to systematically unravel the pharmacological properties of this intriguing proline analogue. Such studies will be instrumental in determining its potential for future therapeutic development.

References

- Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine.

- University College London. (n.d.). Target Identification and Validation (Small Molecules).

- ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.

- Broad Institute. (n.d.). Small-molecule Target and Pathway Identification.

- Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology.

- Choubey, P. K., et al. (2020). Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry.

- Bhat, A. A., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure.

- ResearchGate. (2020). Design, Synthesis, and Multitargeted Profiling of N-Benzylpyrrolidine Derivatives for the Treatment of Alzheimer's Disease | Request PDF.

- He, X., et al. (2012). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry.

- Kurihara, H., et al. (2013). Properties, metabolisms, and applications of (L)-proline analogues. Applied Microbiology and Biotechnology.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- Kumar, A., et al. (2020). Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. ACS Chemical Neuroscience.

- Kinzel, E., & Gonzalez, F. M. (2019). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. Methods in Enzymology.

- ResearchGate. (2022). Residue-Specific Exchange of Proline by Proline Analogs in Fluorescent Proteins: How "Molecular Surgery" of the Backbone Affects Folding and Stability.

- ResearchGate. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases.

- Singh, S. K., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Pharmaceuticals.

- MySkinRecipes. (n.d.). (2S)-1-Benzylpyrrolidine-2-carboxylic acid.

- Wunnoo, S., et al. (2022). Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. Tropical Journal of Pharmaceutical Research.

- Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews.

- Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal.

- GlpBio. (n.d.). This compound.

- Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

- AdooQ Bioscience. (n.d.). This compound.

- ResearchGate. (2005). Pyrrolidine-2-carboxylic acid (L-Proline) | Request PDF.

- PubMed. (2001). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes.

Sources

- 1. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proline Derivatives and Analogs [merckmillipore.com]

- 3. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound|Cas# 56080-99-0 [glpbio.cn]

- 8. adooq.com [adooq.com]

- 9. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 20. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to (R)-1-Benzylpyrrolidine-2-carboxylic Acid

This in-depth technical guide provides a detailed analysis of the key spectroscopic data for (R)-1-Benzylpyrrolidine-2-carboxylic acid, a proline derivative of significant interest to researchers and professionals in drug development and medicinal chemistry.[1][2][3][4] This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural characterization of this chiral building block.

Introduction: The Significance of this compound

This compound, also known as N-benzyl-D-proline, belongs to a class of amino acid derivatives that serve as versatile scaffolds in the synthesis of complex molecules. Its rigid pyrrolidine ring and the presence of both a secondary amine and a carboxylic acid functional group make it a valuable component in the construction of peptidomimetics, chiral ligands, and pharmacologically active compounds. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule in any research or development endeavor.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound is foundational to understanding its spectroscopic signatures. The key structural features to consider are the pyrrolidine ring, the N-benzyl group, and the carboxylic acid moiety. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra.

Caption: Key functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of structural information.

Experimental Protocol: NMR Data Acquisition

A general procedure for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2-5 seconds.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the protons of the pyrrolidine ring, the benzyl group, and the carboxylic acid.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

| Aromatic (Benzyl -C₆H₅) | 7.2 - 7.5 | Multiplet | 5H |

| Benzylic (-CH₂-Ph) | 3.5 - 4.5 | Multiplet (AB quartet) | 2H |

| Pyrrolidine C2-H | 3.0 - 3.5 | Multiplet | 1H |

| Pyrrolidine C5-H | 2.8 - 3.2 | Multiplet | 2H |

| Pyrrolidine C3, C4-H | 1.8 - 2.4 | Multiplet | 4H |

Interpretation:

-

The carboxylic acid proton is highly deshielded and appears as a broad singlet in the downfield region of the spectrum (10-13 ppm).[5][6][7] This broadness is a result of hydrogen bonding and exchange with trace amounts of water.

-

The aromatic protons of the benzyl group will appear as a complex multiplet between 7.2 and 7.5 ppm.

-

The benzylic protons are diastereotopic due to the adjacent chiral center (C2) and are expected to appear as an AB quartet, though this may be a more complex multiplet.

-

The protons on the pyrrolidine ring will be in the aliphatic region, with the proton at the chiral center (C2-H) being deshielded by the adjacent carboxylic acid and nitrogen atom. The protons on C5 are adjacent to the nitrogen, while the C3 and C4 protons are further upfield.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (-COOH) | 170 - 185 |

| Aromatic (ipso-C) | 135 - 140 |

| Aromatic (ortho, meta, para-C) | 125 - 130 |

| Pyrrolidine C2 | 60 - 70 |

| Benzylic (-CH₂-Ph) | 50 - 60 |

| Pyrrolidine C5 | 50 - 60 |

| Pyrrolidine C3, C4 | 20 - 40 |

Interpretation:

-

The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the 170-185 ppm range.[5][8]

-

The aromatic carbons of the benzyl group will have distinct chemical shifts, with the ipso-carbon (the one attached to the benzylic CH₂) being the most deshielded of this group.

-

The pyrrolidine carbons are in the aliphatic region, with C2 and C5 being deshielded by the adjacent heteroatoms.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

IR Spectral Data

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1730 | Strong, Sharp |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong |

| O-H Bend (Carboxylic Acid) | 900 - 960 | Broad, Medium |

Interpretation:

-

The most prominent feature of the IR spectrum is the extremely broad O-H stretching vibration from the carboxylic acid, which spans from approximately 2500 to 3300 cm⁻¹.[5][6][8][9][10][11] This broadness is due to strong intermolecular hydrogen bonding, forming dimers in the solid state.

-

A strong, sharp absorption for the carbonyl (C=O) stretch is expected between 1680 and 1730 cm⁻¹.[5][6][8][9][10][11]

-

The C-O stretch of the carboxylic acid will appear as a strong band in the 1210-1320 cm⁻¹ region.[6][9][11]

-

The broad O-H bend around 900-960 cm⁻¹ is also characteristic of carboxylic acid dimers.[11]

Caption: A simplified workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

MS Spectral Data

The molecular formula of this compound is C₁₂H₁₅NO₂.[12] The calculated molecular weight is approximately 205.25 g/mol .[12]

| Ion | Expected m/z | Interpretation |

| [M+H]⁺ | 206.11 | Molecular ion (protonated) |

| [M]⁺˙ | 205.11 | Molecular ion (radical cation) |

| [M-COOH]⁺ | 160.10 | Loss of the carboxylic acid group |

| [C₇H₇]⁺ | 91.05 | Benzyl cation (tropylium ion) |

Interpretation:

-

The molecular ion peak ([M]⁺˙ or [M+H]⁺) should be observed at m/z 205 or 206, respectively, confirming the molecular weight of the compound.

-

A common fragmentation pathway for carboxylic acids is the loss of the -COOH group as a radical, leading to a significant peak at m/z 160.

-

The base peak in the spectrum is often the benzyl cation (or the rearranged tropylium ion) at m/z 91, resulting from the cleavage of the benzylic C-N bond.

Caption: A plausible fragmentation pathway for this compound.

Conclusion: A Unified Spectroscopic Profile

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The NMR data elucidates the carbon-hydrogen framework, the IR spectrum confirms the presence of the key carboxylic acid functional group, and mass spectrometry verifies the molecular weight and provides insights into the molecule's stability and fragmentation. This guide serves as a valuable resource for scientists, enabling them to confidently identify and utilize this important chiral building block in their research and development activities.

References

- Lamar University. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.

- National Center for Biotechnology Information. (n.d.). N-Benzyl-D-proline ethyl ester. PubChem.

- National Center for Biotechnology Information. (n.d.). N-Benzyl-DL-proline. PubChem.

- National Center for Biotechnology Information. (n.d.). N-Benzyl-L-proline. PubChem.

- National Center for Biotechnology Information. (n.d.). N-(Carbobenzyloxy)-DL-proline. PubChem.

- National Center for Biotechnology Information. (n.d.). (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. PubChem.

- SpectraBase. (n.d.). N-Benzyl-L-proline ethyl ester.

- GlpBio. (n.d.). This compound.

- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- National Center for Biotechnology Information. (n.d.). (R)-2-benzylpyrrolidine-2-carboxylic acid. PubChem.

- OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.

- AdooQ Bioscience. (n.d.). This compound.

- Indian Academy of Sciences. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group.

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives.

- ResearchGate. (n.d.). FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized....

- PubChemLite. (n.d.). N-benzyl-d-proline ethyl ester (C14H19NO2).

- University of Calgary. (n.d.). Carboxylic Acids.

- SpectraBase. (n.d.). L-(-)-1,2-pyrrolidenecarboxylic acid, 1-benzyl ester.

- Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.

- MySkinRecipes. (n.d.). (2S)-1-Benzylpyrrolidine-2-carboxylic acid.

- The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.

- Chemistry LibreTexts. (2023, November 23). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- Chinese Physical Society. (2025, August 7). (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet.

Sources

- 1. This compound|Cas# 56080-99-0 [glpbio.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. adooq.com [adooq.com]

- 4. (2S)-1-Benzylpyrrolidine-2-carboxylic acid [myskinrecipes.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. N-Benzyl-L-proline | C12H15NO2 | CID 728719 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unseen Architect: A Technical Guide to (R)-1-Benzylpyrrolidine-2-carboxylic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Stature of Proline and the Dawn of Its Synthetic Analogs